1H and 13C NMR spectrum data for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
1H and 13C NMR spectrum data for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
Introduction
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a complex heterocyclic compound featuring multiple distinct functional groups, including an isoxazole core, a carboxylic acid, and a tolyloxymethyl substituent. Such molecules are of significant interest to researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation and purity assessment of such novel organic entities. A comprehensive understanding of its ¹H and ¹³C NMR spectra is essential for confirming its identity and guiding further synthetic modifications.
This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and experimental considerations necessary for accurate spectral interpretation.
Molecular Structure and Atom Numbering
To systematically analyze the NMR data, a clear atom numbering system is essential. The structure below highlights the unique proton and carbon environments that give rise to distinct signals in the NMR spectra.
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show nine distinct signals. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is ideal as it can dissolve the molecule and, importantly, allows for the observation of the exchangeable carboxylic acid proton.[1]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H12 (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded due to the electronegativity of adjacent oxygens and magnetic anisotropy of the C=O bond. Signal is often broad and will disappear upon D₂O exchange.[2][3] |
| H3', H4', H5', H6' (Aromatic) | 6.8 - 7.5 | Multiplets | 4H | Aromatic protons on the tolyl ring. The exact shifts and coupling patterns will depend on the complex interplay of electronic effects from the ether linkage and the ortho-methyl group. |
| H7 (-O-CH₂-) | ~5.0 - 5.3 | Singlet | 2H | Methylene protons are significantly deshielded by the adjacent electronegative oxygen (O8) and the isoxazole ring system. No adjacent protons result in a singlet. |
| H6 (Isoxazole-CH₃) | ~2.5 - 2.8 | Singlet | 3H | Methyl group attached to the C5 of the isoxazole ring. Its chemical shift is typical for a methyl group on an aromatic/heteroaromatic ring. |
| H7' (Tolyl-CH₃) | ~2.2 - 2.4 | Singlet | 3H | Aromatic methyl group protons, typically found in this region. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons, greatly aiding in signal assignment.[4][5][6]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale for Chemical Shift |
| C9 (-COOH) | 160 - 170 | No Signal | Carbonyl carbon of a carboxylic acid, highly deshielded but typically upfield from ketones/aldehydes.[2][7][8] |
| C3, C5 (Isoxazole) | 155 - 175 | No Signal | Quaternary carbons of the isoxazole ring bonded to heteroatoms (O, N), resulting in significant deshielding.[9] |
| C1', C2' (Aromatic) | 125 - 158 | No Signal | Quaternary aromatic carbons. C1' is deshielded by the ether oxygen, while C2' is influenced by the methyl substituent. |
| C3', C4', C5', C6' (Aromatic) | 110 - 135 | Positive (CH) | Aromatic CH carbons. |
| C4 (Isoxazole) | 100 - 115 | No Signal | Quaternary carbon of the isoxazole ring. Its shift is influenced by its position between the carboxyl and tolyloxymethyl substituents. |
| C7 (-O-CH₂-) | 65 - 75 | Negative (CH₂) | Methylene carbon deshielded by the adjacent oxygen atom. |
| C7' (Tolyl-CH₃) | 18 - 25 | Positive (CH₃) | Typical range for an aromatic methyl carbon. |
| C6 (Isoxazole-CH₃) | 10 - 15 | Positive (CH₃) | Methyl group on the isoxazole ring, generally appearing at a slightly higher field than an aromatic methyl. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized experimental workflow. This protocol outlines the key steps from sample preparation to data processing.
Caption: Standard experimental workflow for NMR analysis.
Advanced 2D NMR for Structural Confirmation
While 1D NMR provides foundational data, complex molecules often require 2D NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, providing a complete picture of the molecular connectivity.
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[10][11] For this molecule, a COSY spectrum would be invaluable for tracing the connectivity of the protons on the o-tolyl ring, showing cross-peaks between adjacent aromatic protons (e.g., H3' with H4', H4' with H5', etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10][12] An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the singlet at ~5.1 ppm (H7) and the carbon signal at ~70 ppm (C7), and another between the methyl protons at ~2.6 ppm (H6) and the methyl carbon at ~12 ppm (C6).
Conclusion
The structural complexity of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid necessitates a multi-faceted approach to NMR spectral analysis. By combining high-resolution 1D ¹H and ¹³C NMR with multiplicity-editing techniques like DEPT, a robust initial assignment is possible. For unequivocal confirmation, 2D correlation experiments such as COSY and HSQC are indispensable. The predicted chemical shifts and experimental guidelines presented in this document serve as a comprehensive reference for scientists working on the synthesis and characterization of this compound and its derivatives, ensuring high confidence in structural assignments and facilitating future research and development.
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